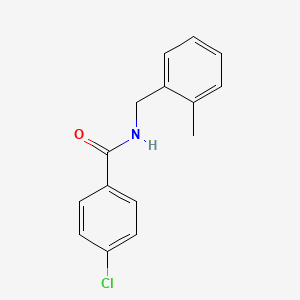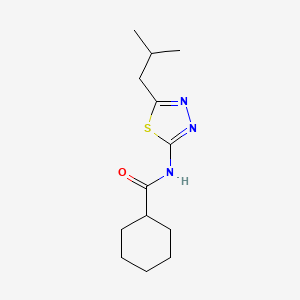
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, also known as DCDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and is characterized by its high level of chlorination, which gives it unique chemical and physical properties. In
作用机制
The mechanism of action of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects on cells. In addition to its inhibition of topoisomerase II, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has also been shown to inhibit the expression of certain genes involved in cell proliferation and survival.
实验室实验的优点和局限性
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly chlorinated, which makes it easy to detect and quantify in biological samples. However, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide also has some limitations. It is highly toxic and must be handled with care. It is also not very selective in its inhibition of enzymes and proteins, which can make it difficult to study specific pathways or targets.
未来方向
There are several future directions for research on 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide. One area of interest is the development of more selective analogs that can target specific enzymes and proteins. Another area of interest is the use of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide as a tool for studying the mechanisms of DNA damage and repair. Finally, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully explore these potential applications.
Conclusion
In conclusion, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is a highly chlorinated benzamide compound that has been widely studied for its potential applications in scientific research. It can be synthesized through a variety of methods and has been shown to have potential as an anti-cancer agent, a model compound for toxicology studies, and a tracer compound for environmental science. Its mechanism of action involves the inhibition of enzymes and proteins in cells, and it has several biochemical and physiological effects. While it has some advantages for use in lab experiments, it also has limitations and further research is needed to fully explore its potential applications.
合成方法
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide can be synthesized through a variety of methods, including the reaction of 2,3-dichlorobenzoic acid with 3,5-dichloroaniline in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-dichloroaniline in the presence of a base. These methods have been optimized to produce high yields of pure 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, which is essential for its use in scientific research.
科学研究应用
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have potential as an anti-cancer agent by inhibiting the growth of cancer cells. In toxicology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a model compound to study the toxicity of other benzamide derivatives. In environmental science, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a tracer compound to study the fate and transport of pollutants in the environment.
属性
IUPAC Name |
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-4-8(15)6-9(5-7)18-13(19)10-2-1-3-11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMZXRVLBVRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6222122 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)